![molecular formula C17H12BrN3O2 B3274651 methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 612051-62-4](/img/structure/B3274651.png)

methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Overview

Description

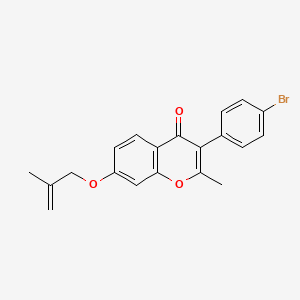

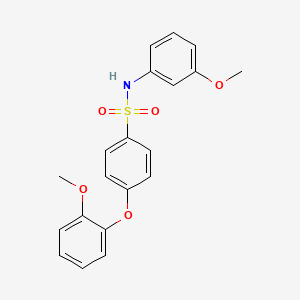

Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C17H12BrN3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .

Synthesis Analysis

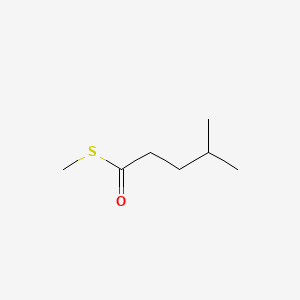

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, often involves a multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis process can be influenced by the presence of substituents at different positions of the 6H-indolo[2,3-b]quinoxaline .Molecular Structure Analysis

The molecular structure of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core, a bromine atom at the 9-position, and a methyl acetate group .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are diverse and can lead to a wide range of products . The presence of a substituent at the 9-position of the 6H-indolo[2,3-b]quinoxaline can influence the yield and the rate of the reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be inferred from its IR and NMR spectra . The compound is a yellow solid with a melting point of 245–246 °C .Scientific Research Applications

Organic Electronics and Optoelectronic Devices

The indolo[2,3-b]quinoxaline (IQ) skeleton, derived from anthraquinone, serves as the basis for this compound. Researchers have synthesized a series of novel dyes based on this structure. These dyes exhibit interesting photophysical, electrochemical, and thermal properties. Specifically:

- Potential Applications : Given their properties, these compounds hold promise for use in organic electronics, such as field-effect transistors, light-emitting diodes, and photovoltaic devices .

Cytotoxicity and Anti-Cancer Research

While specific studies on this compound are limited, its indole-based structure suggests potential applications in cancer research. Researchers have explored novel indole derivatives for their cytotoxicity and anti-cancer properties. Further investigations could reveal its effectiveness against specific cancer cell lines .

Redox Properties and Energy Storage

The IQ scaffold’s low reduction potential makes it interesting for energy storage applications. Computational studies have highlighted the interplay between the π-system size and electronic properties, affecting the reduction potential. Researchers may explore its use in redox-active materials for batteries and supercapacitors .

Synthetic Chemistry and Multi-Step Protocols

The synthesis of methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves multi-step protocols starting from isatin or 5-fluoroisatin. Researchers have developed efficient routes to access this compound, making it valuable in synthetic chemistry .

Computational Chemistry and DFT Calculations

Density functional theory (DFT) calculations have rationalized the donor-acceptor architecture and HOMO-LUMO energies of these compounds. Researchers can further explore their electronic structure using computational methods.

Mechanism of Action

Target of Action

Methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate, is a compound that has been synthesized and studied for its potential applications in optoelectronic devices Compounds with similar structures, such as indolo[2,3-b]quinoxaline derivatives, have been reported to interact with dna molecules .

Mode of Action

It is known that indolo[2,3-b]quinoxaline derivatives, which share a similar structure, can bind non-covalently to dna molecules . This interaction could potentially lead to changes in the DNA structure or function, although the specific effects would depend on the exact nature of the interaction.

Biochemical Pathways

Given the potential dna-binding properties of similar compounds , it is possible that this compound could affect pathways related to DNA replication, transcription, or repair

Pharmacokinetics

The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions.

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines

Action Environment

The compound’s photophysical, electrochemical, and thermal properties have been studied , suggesting that it may be stable under ambient conditions. The nature of the solvent used has been found to strongly affect the compound’s electronic absorption and emission spectra , indicating that the solvent environment could potentially influence the compound’s action.

Future Directions

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives , future research could focus on synthesizing new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity. Additionally, the exploration of their potential use in optoelectronic devices could be another promising direction .

properties

IUPAC Name |

methyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c1-23-15(22)9-21-14-7-6-10(18)8-11(14)16-17(21)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAYZYLSDPJKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate | |

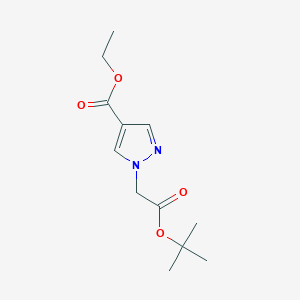

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)

![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)

![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)

![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)